molecular formula C12H16N2O3S B2551478 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide CAS No. 941935-17-7

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Cat. No.: B2551478
CAS No.: 941935-17-7
M. Wt: 268.33
InChI Key: GPEWGZMYZKGLMY-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 2-oxopyrrolidin-1-yl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2-oxopyrrolidin-1-yl group. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrrolidinone to the Phenyl Ring: The next step involves the attachment of the 2-oxopyrrolidin-1-yl group to the phenyl ring. This can be done through a nucleophilic substitution reaction, where the pyrrolidinone acts as a nucleophile and attacks an electrophilic center on the phenyl ring.

    Introduction of the Methanesulfonamide Group: The final step involves the introduction of the methanesulfonamide group. This can be achieved through the reaction of the phenyl derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and halides, and the reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: The compound is used in the study of biological processes and pathways. Its interactions with various biomolecules can provide insights into the mechanisms of action of different biological systems.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and products. Its unique chemical properties make it suitable for use in various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

    N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a methanesulfonamide group. The difference in functional groups can lead to variations in chemical reactivity and biological activity.

    N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: This compound has a benzamide group instead of a methanesulfonamide group. The presence of the benzamide group can influence the compound’s interactions with molecular targets and its overall biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-8-10(13-18(2,16)17)5-6-11(9)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEWGZMYZKGLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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